

A Comparative Guide to the Electrochemical Behavior of Novel Dicarbohydrazide Derivatives

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Compound of Interest

Compound Name: Furan-2,5-dicarbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of recently developed dicarbohydrazide derivatives. The data presented is compiled from peer-reviewed studies and aims to offer an objective overview of their performance in different electrochemical applications, including corrosion inhibition and electrochemical sensing. This document includes comprehensive data tables, detailed experimental protocols, and visualizations of the experimental workflows to facilitate a deeper understanding of the methodologies and findings.

I. Comparative Electrochemical Data of Dicarbohydrazide Derivatives as Corrosion Inhibitors

Two novel ethanoanthracene-11,12-dicarbohydrazide derivatives, namely N'11,N'12-bis((Z)-4-hydroxybenzylidene)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbohydrazide (H2HEH) and N'11,N'12-bis((Z)-4-methoxybenzylidene)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbohydrazide (H2MEH), have been synthesized and evaluated as corrosion inhibitors for N80 steel in a 3.5% NaCl solution.[1][2][3] The following tables summarize the key electrochemical parameters obtained from potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation studies.

A. Potentiodynamic Polarization (PDP) Data

Potentiodynamic polarization studies were conducted to determine the effect of H2HEH and H2MEH on the anodic and cathodic reactions of the corrosion process. The key parameters are presented in Table 1.

Table 1: Potentiodynamic Polarization Parameters for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors

Inhibitor	Concentration (M)	E _{corr} (mV vs. SCE)	i _{corr} (μA cm ⁻²)	β _a (mV dec ⁻¹)	β _c (mV dec ⁻¹)	IE (%)
Blank	-	-720	25.1	135	-148	-
H2HEH	1 x 10 ⁻⁶	-715	15.6	130	-142	37.8
1 x 10 ⁻⁵	-710	9.8	125	-135	60.9	43.4
5 x 10 ⁻⁵	-705	4.5	120	-130	82.1	
1 x 10 ⁻⁴	-700	2.0	115	-125	92.2	
H2MEH	1 x 10 ⁻⁶	-712	14.2	128	-140	
1 x 10 ⁻⁵	-708	8.5	122	-132	66.1	43.4
5 x 10 ⁻⁵	-702	3.8	118	-128	84.9	
1 x 10 ⁻⁴	-695	1.7	112	-122	93.3	

Data sourced from[1][4].

B. Electrochemical Impedance Spectroscopy (EIS) Data

EIS measurements were performed to investigate the mechanism of corrosion inhibition at the metal/electrolyte interface. The impedance parameters are summarized in Table 2.

Table 2: Electrochemical Impedance Spectroscopy Parameters for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors

Inhibitor	Concentration (M)	Rct ($\Omega \text{ cm}^2$)	Cdl ($\mu\text{F cm}^{-2}$)	n	IE (%)
Blank	-	350	250	0.85	-
H2HEH	1×10^{-6}	620	180	0.87	43.5
1×10^{-5}	1150	120	0.89	69.6	53.3
5×10^{-5}	2500	80	0.91	86.0	
1×10^{-4}	4800	50	0.93	92.7	
H2MEH	1×10^{-6}	750	160	0.88	
1×10^{-5}	1400	100	0.90	75.0	53.3
5×10^{-5}	3100	70	0.92	88.7	
1×10^{-4}	5800	40	0.94	93.9	

Data sourced from[1][4].

C. Electrochemical Frequency Modulation (EFM) Data

EFM is a non-destructive technique used to determine the corrosion current without prior knowledge of Tafel constants. The results from the EFM studies are presented in Table 3.

Table 3: Electrochemical Frequency Modulation Data for N80 Steel in 3.5% NaCl with and without Dicarbohydrazide Inhibitors

Inhibitor	Concentration (M)	icorr ($\mu\text{A cm}^{-2}$)	β_a (mV dec ⁻¹)	β_c (mV dec ⁻¹)	CF-2	CF-3	IE (%)
Blank	-	26.5	138	-152	1.9	2.9	-
H2HEH	1×10^{-6}	16.2	132	-145	2.0	3.0	38.9
1×10^{-5}	10.1	127	-138	1.9	2.9	61.9	
5×10^{-5}	4.7	122	-133	2.1	3.1	82.3	
1×10^{-4}	2.1	117	-128	2.0	3.0	92.1	
H2MEH	1×10^{-6}	14.8	130	-143	1.9	2.8	44.2
1×10^{-5}	8.8	124	-135	2.0	3.0	66.8	
5×10^{-5}	4.0	120	-130	2.1	3.1	84.9	
1×10^{-4}	1.8	114	-125	2.0	2.9	93.2	

Data sourced from[1][4].

II. Electrochemical Behavior of Pyridine-2,6-dicarbohydrazide

The electrochemical behavior of pyridine-2,6-dicarbohydrazide (H2P) was investigated using cyclic voltammetry in different supporting electrolytes. The study revealed the influence of pH on the redox processes of the molecule.

A. Cyclic Voltammetry (CV) Parameters

The cyclic voltammetry of H2P was performed in 0.1 M KCl (neutral), 0.1 M HCl (acidic), and 0.1 M NaOH (basic) solutions. No redox peaks were observed in the neutral medium. In the acidic solution, only a reduction peak was detected, while in the basic solution, both oxidation and reduction peaks were observed.[5]

Table 4: Cyclic Voltammetry Parameters of Pyridine-2,6-dicarbohydrazide (H2P) in Different Media

Medium	Epc (V)	Ipc (μA)	Epa (V)	Ipa (μA)	Process
0.1 M HCl	-0.56	-	-	-	Irreversible reduction
0.1 M NaOH	-0.06	-	0.18	-	Quasi-reversible

Data sourced from[5].

III. Experimental Protocols

A. Corrosion Inhibition Studies (H₂HEH and H₂MEH)

1. Materials and Electrode Preparation:

- Working Electrode: N80 steel coupons with an exposed area of 1 cm² were used. The coupons were mechanically polished with a series of emery papers (up to 1200 grit), rinsed with deionized water and acetone, and finally dried.
- Reference Electrode: Saturated Calomel Electrode (SCE).
- Counter Electrode: Platinum sheet.
- Electrolyte: 3.5% NaCl solution.

2. Electrochemical Measurements:

- All electrochemical experiments were performed using a Gamry Instrument Potentiostat/Galvanostat.
- The working electrode was immersed in the test solution for 30 minutes to attain a stable open circuit potential (OCP) before each measurement.

3. Potentiodynamic Polarization (PDP):

- The potential was scanned from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s.

- Corrosion current density (i_{corr}) and corrosion potential (E_{corr}) were determined by Tafel extrapolation of the anodic and cathodic curves.
4. Electrochemical Impedance Spectroscopy (EIS):
- EIS measurements were carried out at the OCP.
 - A sinusoidal AC voltage of 10 mV amplitude was applied over a frequency range from 100 kHz to 10 mHz.
 - The impedance data were analyzed using ZSimpWin software to obtain the charge transfer resistance (R_{ct}) and double-layer capacitance (C_{dl}).
5. Electrochemical Frequency Modulation (EFM):
- Two sine waves with frequencies of 2 Hz and 5 Hz and an amplitude of 10 mV were applied.
 - The current response was analyzed to determine the corrosion current density (i_{corr}), Tafel slopes (β_a and β_c), and causality factors (CF-2 and CF-3).

B. Cyclic Voltammetry (Pyridine-2,6-dicarbohydrazide)

1. Materials and Electrode Preparation:

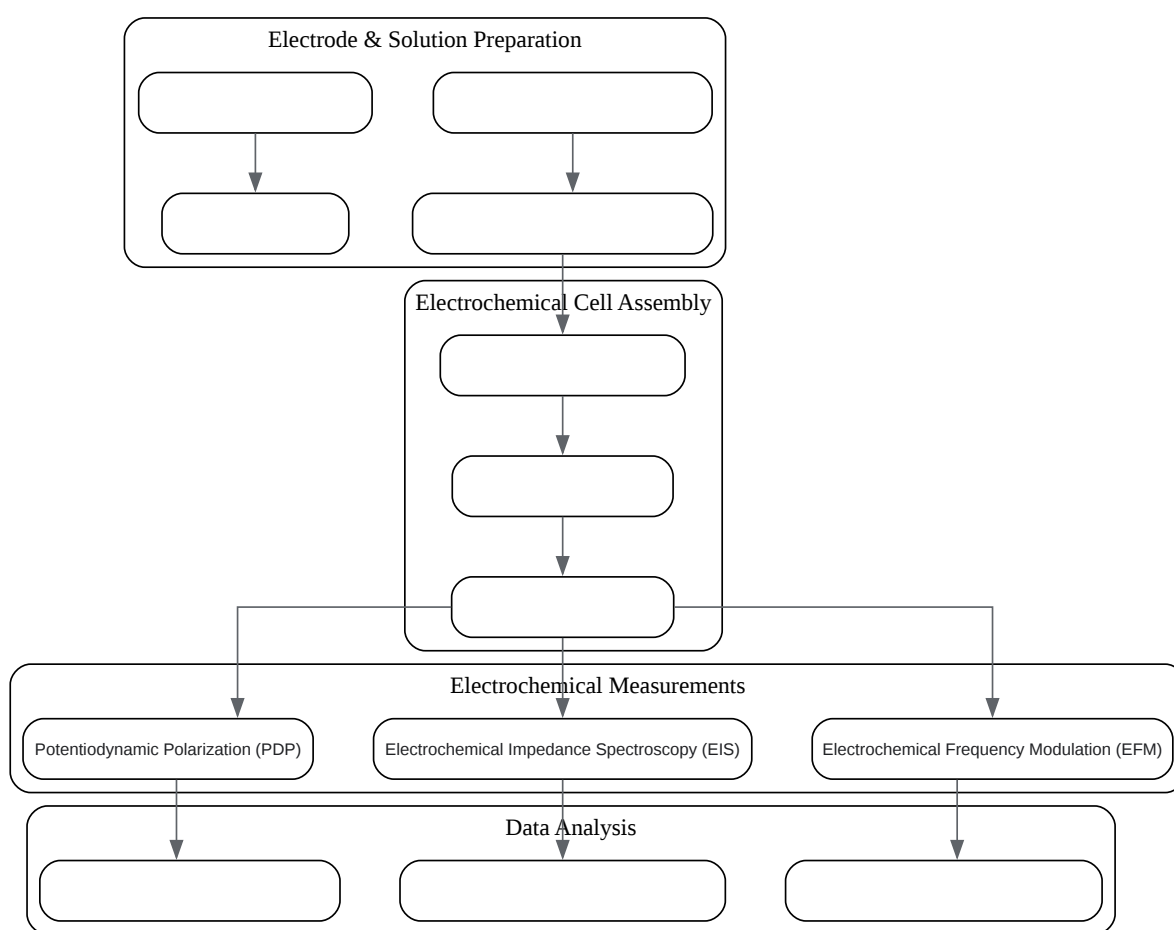
- Working Electrode: Glassy Carbon Electrode (GCE).
- Reference Electrode: Ag/AgCl electrode.
- Counter Electrode: Platinum wire.
- Supporting Electrolytes: 0.1 M KCl, 0.1 M HCl, and 0.1 M NaOH.

2. Electrochemical Measurements:

- Cyclic voltammograms were recorded using a potentiostat.
- The potential was scanned in the desired range at a specific scan rate (e.g., 100 mV/s).

IV. Visualizations

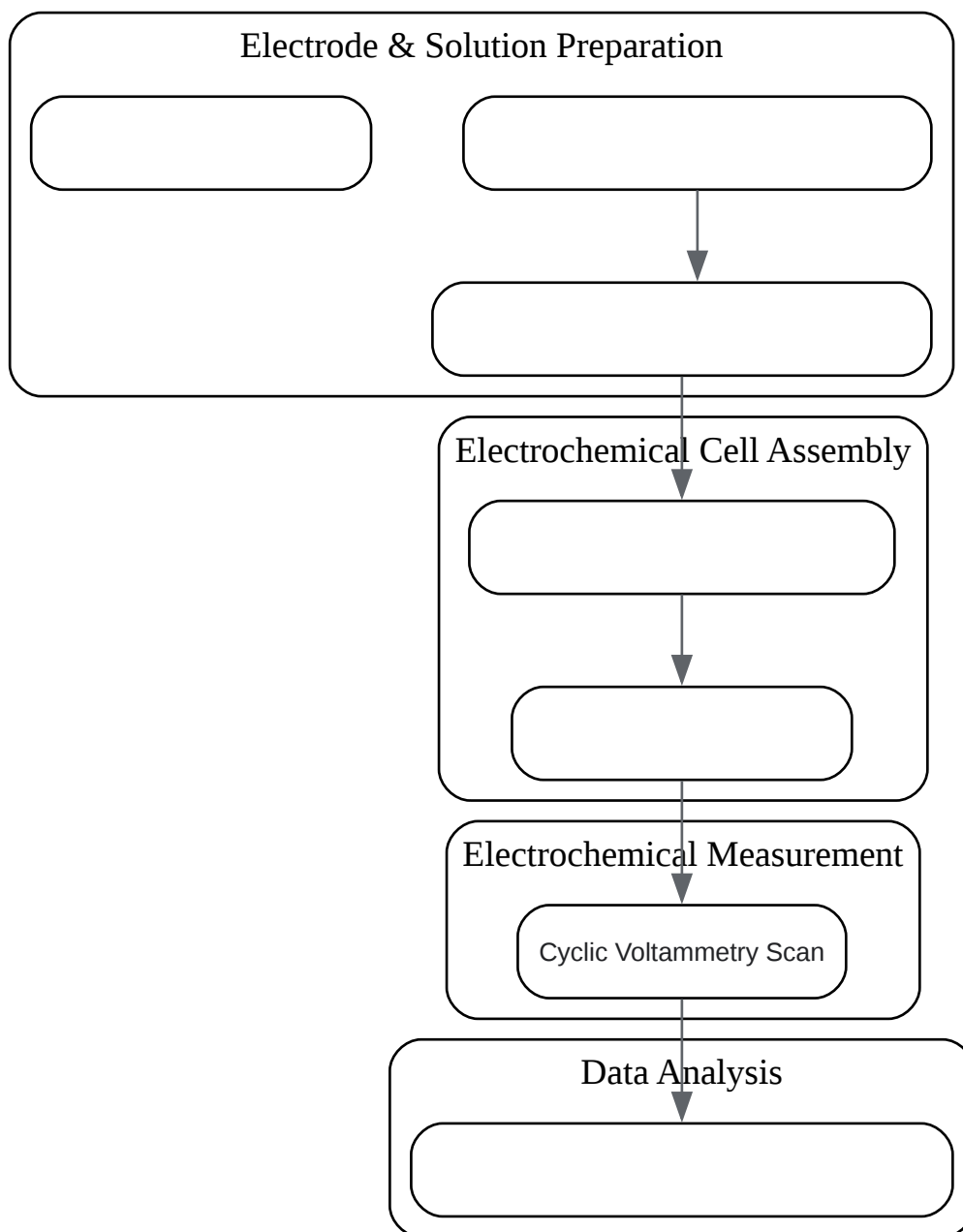
A. Experimental Workflow for Corrosion Inhibition Studies



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Caption: Workflow for electrochemical corrosion inhibition studies.

B. Experimental Workflow for Cyclic Voltammetry



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Caption: Workflow for cyclic voltammetry studies.

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